molecular formula C28H26N4O5 B11201475 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11201475
M. Wt: 498.5 g/mol
InChI Key: CWORFADFDJSDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a quinazoline core, and phenyl groups, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 2-phenylethylamine and isatoic anhydride under reflux conditions to form the quinazoline core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to an amine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted phenyl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C28H26N4O5

Molecular Weight

498.5 g/mol

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O5/c1-3-36-23-14-13-20(17-24(23)35-2)26-29-25(37-30-26)18-32-22-12-8-7-11-21(22)27(33)31(28(32)34)16-15-19-9-5-4-6-10-19/h4-14,17H,3,15-16,18H2,1-2H3

InChI Key

CWORFADFDJSDFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.